Almokalant
Overview
Description
Almokalant is a class III antiarrhythmic drug primarily used to treat arrhythmia by blocking potassium channels. It is known for its ability to prolong the action potential duration and refractory period in cardiac cells, which helps in stabilizing abnormal heart rhythms . This compound has a molecular formula of C18H28N2O3S and a molar mass of 352.49 g/mol .
Mechanism of Action
Target of Action
Almokalant is a potassium channel blocker . It primarily targets the potassium channels in the heart, which play a crucial role in maintaining the heart’s electrical activity and regulating the heart rate .
Mode of Action
This compound interacts with its targets by blocking the potassium channels . This blockage inhibits a specific component (Ikr) of the time-dependent delayed rectifier K+ current . The inhibition of these channels affects the repolarization phase of the cardiac action potential, which can prolong the duration of the action potential and refractory period .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac electrical conduction system. By blocking the potassium channels, this compound disrupts the normal flow of potassium ions during the repolarization phase of the cardiac action potential . This disruption can lead to a prolonged QT interval, which is associated with an increased risk of cardiac arrhythmias .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and therapeutic effects
Result of Action
The primary molecular effect of this compound is the inhibition of potassium channels, leading to a prolonged action potential duration . At the cellular level, this can result in a prolonged QT interval on the electrocardiogram, which is a measure of the time between the start of the Q wave and the end of the T wave in the heart’s electrical cycle . This compound can cause bundle branch block and 2:1 AV block during sustained supraventricular tachycardia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of infusion of this compound can influence the dispersion of repolarization and play a decisive role in the initiation of torsade de pointes, a specific type of abnormal heart rhythm . Furthermore, the drug’s effects can be studied at rates in the range of clinical tachycardias that expose the conduction system to the limits of its refractoriness .
Biochemical Analysis
Biochemical Properties
Almokalant plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a potassium channel blocker, inhibiting the rapidly activating component of the delayed rectifier potassium current (I_Kr). This inhibition prolongs the cardiac action potential, contributing to its antiarrhythmic properties . This compound is mainly glucuronidated to the stereoisomers M18a and M18b in the liver, with M18b being the dominant form .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in cardiac myocytes. It prolongs the action potential duration and induces early afterdepolarizations in Purkinje fibers but not in ventricular muscle cells . This prolongation can lead to torsade de pointes, a type of life-threatening arrhythmia. This compound also influences cell signaling pathways by blocking potassium channels, which affects the repolarization phase of the cardiac action potential .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to potassium channels, specifically the I_Kr channels, and blocking the flow of potassium ions. This blockage prolongs the repolarization phase of the cardiac action potential, thereby extending the QT interval on the electrocardiogram . This compound’s inhibition of potassium channels is dose-dependent and can lead to significant changes in gene expression related to ion channel regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound causes a marked lengthening of the action potential duration and early afterdepolarizations in Purkinje fibers over time . The stability and degradation of this compound in vitro suggest that it remains active for a significant period, but its proarrhythmic effects can increase with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively prolongs the QT interval without causing significant adverse effects. At higher doses, it can induce torsade de pointes and other proarrhythmic effects . The threshold for these adverse effects is relatively low, making careful dosage management crucial in experimental settings .
Metabolic Pathways
This compound is primarily metabolized in the liver through glucuronidation, producing the stereoisomers M18a and M18b . The metabolic clearance of this compound is mediated by various enzymes, although the specific cytochrome P450 enzymes involved in its oxidative pathways remain unclear . The glucuronidation process is essential for the drug’s elimination from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion and interaction with binding proteins . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. The rate of infusion can significantly affect its distribution and the resulting pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the cell membrane, where it interacts with potassium channels . Its activity is influenced by its localization, as it needs to be in proximity to the potassium channels to exert its blocking effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of almokalant involves multiple steps, starting with the preparation of the intermediate compounds. One of the key steps includes the reaction of 4-hydroxybenzonitrile with 3-chloropropanol in the presence of a base to form 4-(3-chloropropoxy)benzonitrile. This intermediate is then reacted with ethylamine and 3-(propylsulfinyl)propylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is purified using techniques like recrystallization and chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Almokalant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxide derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxide derivatives, reduced sulfide forms, and substituted benzonitrile compounds .
Scientific Research Applications
Chemistry: Used as a model compound to study potassium channel blockers and their effects on ion channels.
Biology: Investigated for its role in modulating cardiac action potentials and its effects on cellular electrophysiology.
Medicine: Explored as a therapeutic agent for treating arrhythmias and other cardiac disorders. .
Industry: Utilized in the development of new antiarrhythmic drugs and as a reference compound in pharmacological research
Comparison with Similar Compounds
Similar Compounds
Vernakalant: Another class III antiarrhythmic drug that also targets potassium channels but has a different chemical structure.
Ibutilide: A class III antiarrhythmic agent that acts by activating a slow inward sodium current and blocking I_Kr.
Dofetilide: A selective I_Kr blocker used to treat atrial fibrillation and flutter
Uniqueness of Almokalant
This compound is unique due to its specific targeting of I_Kr channels and its ability to prolong the action potential duration without significantly affecting other ion channels. This selective action makes it a valuable tool in studying the electrophysiological properties of cardiac cells and developing new antiarrhythmic therapies .
Properties
IUPAC Name |
4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHOBBKJBYLXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869693 | |
Record name | Almokalant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123955-10-2 | |
Record name | Almokalant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123955-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Almokalant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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